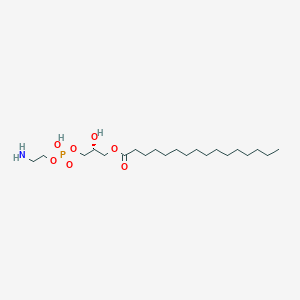
1-Hexadecanoyl-sn-glycero-3-phosphoethanolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-hexadecanoyl-sn-glycero-3-phosphoethanolamine is a 1-acyl-sn-glycero-3-phosphoethanolamine in which the 1-acyl group is specified as hexadecanoyl (palmitoyl). It has a role as a human metabolite. It is a 1-acyl-sn-glycero-3-phosphoethanolamine and a lysophosphatidylethanolamine 16:0. It is a tautomer of a this compound zwitterion.
PE(16:0/0:0), also known as 1-palmitoyl-gpe or gpe(16:0), belongs to the class of organic compounds known as 1-acyl-sn-glycero-3-phosphoethanolamines. These are glycerophoethanolamines in which the glycerol is esterified with a fatty acid at O-1 position, and linked at position 3 to a phosphoethanolamine. Thus, PE(16:0/0:0) is considered to be a glycerophosphoethanolamine lipid molecule. PE(16:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(16:0/0:0) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as feces and blood. Within the cell, PE(16:0/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(16:0/0:0) exists in all eukaryotes, ranging from yeast to humans. In humans, PE(16:0/0:0) is involved in phospholipid biosynthesis pathway.
科学的研究の応用
1. Interfacial Behavior and Lung Surfactant Research
A study by Zhu et al. (2016) explored the thermodynamic and structural characterization of hexadecanol-phospholipid mixtures, particularly focusing on hexadecanol/1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE). This research has implications for improving synthetic clinical lung surfactant preparations, as hexadecanol is chemically stable and enhances the spreading properties of lung surfactants (Zhu et al., 2016).
2. Lipid Membranes and Fluorescence Microscopy
Skaug et al. (2009) conducted computational studies on Texas Red-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (TR-DHPE), frequently used in the study of lipid membranes by fluorescence microscopy. This research contributes to our understanding of how fluorescent labels might alter membrane behavior, providing insights for experimental systems in biomolecular simulations (Skaug et al., 2009).
3. Synthesis and Application in Biology
Zhang et al. (2017) developed an efficient method for synthesizing 1,2-Dihexadecyl-sn-glycero-3-phosphoethanolamine (DHPE), a type of glycerophospholipid with a wide range of applications in biology. This synthesis method paves the way for further exploration of DHPE in biological studies (Zhang et al., 2017).
4. Gene Delivery Applications
Research by Wölk et al. (2015) characterized binary lipid mixtures containing a three-chain amino-functionalized cationic lipid with different phospholipids, including 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). This study provides foundational knowledge for future research in high-potency gene delivery vehicles (Wölk et al., 2015).
5. Drug Delivery Systems
Che et al. (2015) focused on 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Poly(ethylene glycol) (DSPE-PEG), a phospholipids-polymer conjugate in drug delivery applications. This material is notable for its biocompatibility, biodegradability, and the ability to be functionalized for specific uses in therapeutic drug delivery and imaging (Che et al., 2015).
特性
分子式 |
C21H44NO7P |
|---|---|
分子量 |
453.5 g/mol |
IUPAC名 |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate |
InChI |
InChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22/h20,23H,2-19,22H2,1H3,(H,25,26)/t20-/m1/s1 |
InChIキー |
YVYMBNSKXOXSKW-HXUWFJFHSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



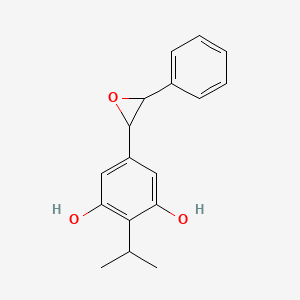
![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methylquinazoline-2,4-dione](/img/structure/B1242819.png)
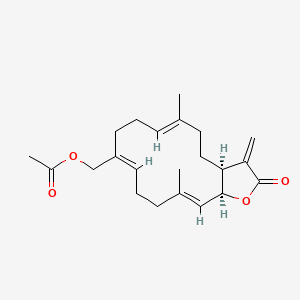
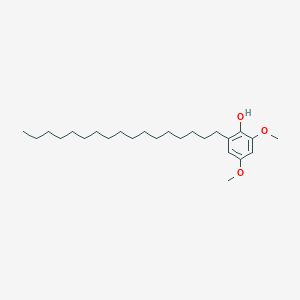
![1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine](/img/structure/B1242822.png)
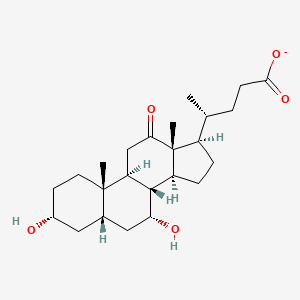
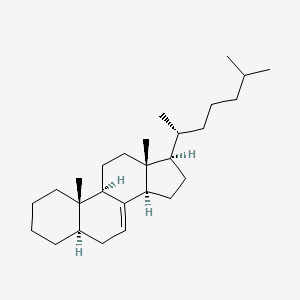
![1-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-3-propan-2-ylthiourea](/img/structure/B1242830.png)

![[(9Z)-4-(1,2-dihydroxyethyl)-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 6-chloro-2-hydroxy-5-(hydroxymethyl)-7-methoxynaphthalene-1-carboxylate](/img/structure/B1242833.png)
![3-[31-(3-Aminopropyl)-11,44-dihydroxy-3,6,24,34-tetrakis(1-hydroxyethyl)-18-[(4-hydroxyphenyl)methyl]-21-methyl-2,5,8,14,17,20,23,26,30,33,36,39,42-tridecaoxo-15-propan-2-yl-28-tridecyl-29-oxa-1,4,7,13,16,19,22,25,32,35,38,41-dodecazatricyclo[41.3.0.09,13]hexatetracontan-40-yl]-3-hydroxypropanamide](/img/structure/B1242834.png)
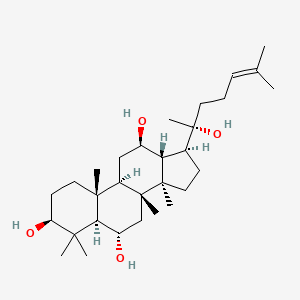
![1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea](/img/structure/B1242839.png)
